molecular formula C20H19NO B11836824 5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one CAS No. 61364-24-7

5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one

Cat. No.: B11836824
CAS No.: 61364-24-7
M. Wt: 289.4 g/mol
InChI Key: RVUSWQQOXHXKDW-UHFFFAOYSA-N
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Description

5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one is a complex organic compound with a unique structure that combines elements of benzyl, cyclohepta, and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one: Unique due to its specific structure and functional groups.

    5-(Phenylsulfonyl)-5,6,9,10-tetrahydrocyclohepta[b]indole-10-ol: Similar structure but with a phenylsulfonyl group.

    Benzoic acid 5-oxo-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl ester: Similar cyclohepta structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of benzyl, cyclohepta, and indole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61364-24-7

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

5-benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10-one

InChI

InChI=1S/C20H19NO/c22-19-13-7-6-12-18-20(19)16-10-4-5-11-17(16)21(18)14-15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2

InChI Key

RVUSWQQOXHXKDW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=C(C1)N(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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